molecular formula C13H20N2O2S B2925504 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea CAS No. 1448077-23-3

1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2925504
CAS RN: 1448077-23-3
M. Wt: 268.38
InChI Key: YNMMINXVNOESQB-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea (CTA018) is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases.

Mechanism of Action

1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of many proteins involved in cell growth and survival. By inhibiting HSP90, 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea disrupts the activity of these proteins, leading to cell cycle arrest and apoptosis in cancer cells, and reduced inflammation and oxidative stress in neurological disorders.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been found to have a range of biochemical and physiological effects. In cancer cells, 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea induces cell cycle arrest and apoptosis by inhibiting the activity of several proteins involved in cell growth and survival, including AKT, HER2, and c-MET. In inflammatory cells, 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological cells, 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea reduces oxidative stress and inflammation by inhibiting the activity of several proteins involved in these processes, including NF-κB and NADPH oxidase.

Advantages and Limitations for Lab Experiments

1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent and selective inhibitory activity against HSP90. However, 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea. One area of interest is the development of more potent and selective inhibitors of HSP90. Another area of interest is the investigation of the effects of 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the potential of 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea in other diseases, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is a small molecule inhibitor that has potential therapeutic effects in various diseases. Its synthesis method involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(thiophen-3-yl)ethylamine. 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea works by inhibiting the activity of HSP90, leading to cell cycle arrest and apoptosis in cancer cells, and reduced inflammation and oxidative stress in neurological disorders. 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has several advantages for lab experiments, including its small size and potent inhibitory activity, but also has some limitations, such as low solubility in water and short half-life. There are several future directions for research on 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, including the development of more potent and selective inhibitors of HSP90 and investigation of its potential in other diseases.

Synthesis Methods

The synthesis of 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(thiophen-3-yl)ethylamine. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethyl sulfoxide (DMSO). The resulting product is purified using column chromatography to obtain pure 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea.

Scientific Research Applications

1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

1-cyclopentyl-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-17-12(10-6-7-18-9-10)8-14-13(16)15-11-4-2-3-5-11/h6-7,9,11-12H,2-5,8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMMINXVNOESQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1CCCC1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

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